4-(Chloromethyl)-2-fluoropyridine
Overview
Description
4-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry and organic synthesis. It is a compound that can serve as a building block for various chemical reactions and has potential applications in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of halomethyl pyridines, including this compound, can be achieved through various methods. One efficient synthesis approach for halomethyl bipyridines is described, which could be adapted for the synthesis of this compound . Additionally, the synthesis of related fluoropyridine derivatives has been reported, such as the preparation of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry . These methods often involve halogenation reactions and can be optimized for high yields and selectivity.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of nitrogen in the ring, which influences their chemical behavior. The crystal and molecular structures of related bipyridyl complexes have been determined, providing insights into the effects of substituents on the molecular geometry and hydrogen bonding patterns . Although not directly related to this compound, these studies can inform the understanding of how different substituents might affect the structure of pyridine derivatives.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its reactive chloromethyl and fluorine groups. For instance, regioselective amidomethylation of chlorofluoropyridine has been achieved through metallation and Minisci-type reactions, which could potentially be applied to this compound . Moreover, halogen-rich intermediates, such as those containing bromine, chlorine, fluorine, and iodine, have been used for the synthesis of pentasubstituted pyridines, demonstrating the versatility of halogenated pyridines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and reactivity, which are crucial for its applications in synthesis. The study of related compounds, such as halogenated pyridines and bipyridines, provides valuable information on the behavior of these molecules under different conditions, including phase transitions and vibrational properties . Additionally, the crystal structure of a dimethylaminopyridinium complex offers insights into the supramolecular interactions and hydrogen bonding that could be relevant to the properties of halogenated pyridines .
Scientific Research Applications
Regioselective Amidomethylation : Papaioannou et al. (2020) explored the synthesis of 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine, which is closely related to 4-(Chloromethyl)-2-fluoropyridine. They found that kinetic deprotonation followed by reaction with DMF could regioselectively produce 2-formyl-4-chloro-3-fluoropyridine, demonstrating a pathway for creating amidomethyl analogues with potential pharmaceutical applications (Papaioannou et al., 2020).
Synthesis of Fluoropyridines : Research by Hand and Baker (1989) focused on the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, important intermediates in pharmaceutical synthesis, starting from chloro- and amino-pyridines. The study highlights the chemical reactivity and potential utility of chloro- and fluoropyridines in synthesizing more complex molecular structures (Hand & Baker, 1989).
Chemoselectivity in Lithiation : Marsais et al. (1988) discussed the directed lithiation of 4-halopyridines, including 4-chloro and 4-fluoropyridines, highlighting the chemoselectivity and regioselectivity of these compounds. This study underscores the importance of such compounds in the synthesis of various disubstituted pyridines, which are valuable in organic synthesis and pharmaceutical research (Marsais et al., 1988).
Covalent Protein Modification : Schardon et al. (2017) investigated 4-halopyridines, including chloro- and fluoropyridines, as selective and tunable covalent protein modifiers. Their study provides insights into developing chemical probes using these compounds, which could be crucial for biochemical and pharmacological research (Schardon et al., 2017).
Nucleophilic Substitution Reactions : Schlosser and Rausis (2005) studied the reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide, providing valuable information on the kinetics of nucleophilic aromatic substitutions. This research is relevant for understanding the chemical behavior of fluoropyridines in various synthetic processes (Schlosser & Rausis, 2005).
Future Directions
While specific future directions for “4-(Chloromethyl)-2-fluoropyridine” are not known, similar compounds have been used in the synthesis of functional monomers for the construction of polymeric bioprobes . Additionally, targeted proteomics, which involves the absolute quantification of proteins in complex biological matrices like blood plasma, is a promising area of research .
Mechanism of Action
Target of Action
4-(Chloromethyl)-2-fluoropyridine is a complex organic compound that can interact with various biological targets. It’s worth noting that chloromethyl compounds often interact with proteins and enzymes, altering their function .
Mode of Action
Chloromethyl compounds typically act by covalently binding to their targets, which can lead to changes in the target’s function
Biochemical Pathways
It’s plausible that this compound could influence various pathways due to its potential to interact with different proteins and enzymes
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Given its potential to interact with various proteins and enzymes, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific biological context in which the compound is acting .
properties
IUPAC Name |
4-(chloromethyl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRYXJIMNXMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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